- Produits pharmaceutiques et biochimiques
- Pesticides chimiques
- catalyseurs
- Composés inorganiques
- Solvants organiques
- Composés organiques
- Principes pharmaceutiques actifs
- Intermédiaires pharmaceutiques
- Impuretés pharmaceutiques
- Briques de construction médicales
- médical
- Pesticide ingrédients actifs
- Intermédiaires de pesticides
- Pesticides
- Engrais
- Extraits de plantes
- extraits animaux
- Pigments naturels
- Toxines naturelles
- Arômes et parfums
- Matériaux polymères
- Colorants et pigments
- Peintures et vernis
- Matériaux électriques
- Réactifs chimiques
- additifs chimiques
- Catalyseurs et produits chimiques inorganiques
- Solvants et chimiques organiques
- Produits naturels et extraits
- Matieres Chimiques
- autre
- élément
Fournisseurs recommandés
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Fournisseurs audités
Membre gold
Nature de l''entreprise: Private enterprises
Fournisseur de Chine
Réactif

Taizhou Jiayin Chemical Co., Ltd
Fournisseurs audités
Membre gold
Nature de l''entreprise: Private enterprises
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Fournisseurs audités
Membre gold
Nature de l''entreprise: Private enterprises
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Fournisseurs audités
Membre gold
Nature de l''entreprise: Private enterprises
Fournisseur de Chine
Réactif

Jinan Hanyu Chemical Co.,Ltd.
Fournisseurs audités
Membre gold
Nature de l''entreprise: Private enterprises
Fournisseur de Chine
Lot

Acides aminosalicyliques et dérivés
Aminosalicylic acids, also known as salicylureas, are a class of drugs widely used in the treatment of tuberculosis due to their antimycobacterial activity. Derivatives of these compounds have been developed to enhance their therapeutic profile while minimizing potential side effects. These molecules work by inhibiting bacterial enzymes necessary for survival and replication within host cells.
The primary representative of this class is para-aminosalicylic acid (PAS), which has a long history in tuberculosis therapy, though its use has declined due to the emergence of more effective treatments. Modern derivatives include N-acetylpara-aminosalicylic acid (AAPSA) and other modified forms that improve solubility and bioavailability.
These drugs are typically administered orally and exhibit significant antimicrobial activity against Mycobacterium tuberculosis, although they may not be as potent as newer first-line therapies such as rifampicin or isoniazid. Side effects can include gastrointestinal issues like nausea and diarrhea, and liver toxicity is a potential concern that requires careful monitoring.
In summary, aminosalicylic acids and their derivatives represent an important segment of tuberculosis treatment history, although they are now used more selectively in combination with other medications to manage resistant strains or as adjunct therapy.
